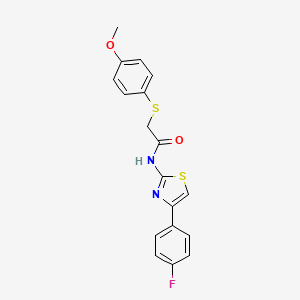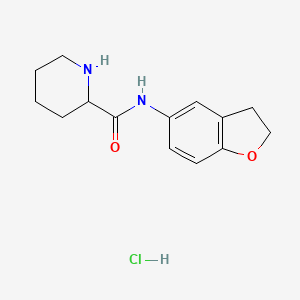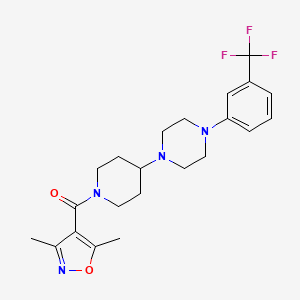![molecular formula C15H14Cl2N2O4 B2836260 (1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 477711-77-6](/img/structure/B2836260.png)
(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a carboxylic acid derivative . Carboxylic acid derivatives are characterized by the presence of a group containing an electronegative heteroatom - usually oxygen, nitrogen, or sulfur – bonded directly to the carbonyl carbon .
Synthesis Analysis
Carboxylic acids and their derivatives can be synthesized from various reactions. One common method involves the oxidation of groups from a lower oxidation level (fewer oxygens, more hydrogens) . Another method involves the hydrolysis of carboxylic acid derivatives to produce carboxylic acids .Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives, such as the compound , typically consists of two sides. One side is the acyl group, which includes the carbonyl and the attached alkyl ® group. The other side is the heteroatom-linked group .Chemical Reactions Analysis
Carboxylic acid derivatives can undergo a variety of chemical reactions. For instance, they can participate in cycloaddition reactions, which involve the formation of rings through the addition to double or triple bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives are influenced by the presence of the carboxyl functional group, which is composed of two functional groups: the carboxyl group and a hydroxyl group bonded to a carbonyl carbon .科学的研究の応用
Environmental and Analytical Chemistry
A study on the environmental exposure to plasticizers, specifically 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlights the utility of certain carboxylic acids and their metabolites as biomarkers for exposure assessment. This underscores the importance of cyclohexene carboxylic acids in environmental health research (Silva et al., 2013).
Synthesis and Structural Characterization
Research on the synthesis of novel compounds, such as monosubstituted dipicolinic acid hydrazide derivatives, and their complexation with metals like Co and Cr, provides insight into the structural characterization and potential applications of cyclohexene carboxylic acid derivatives in materials science and coordination chemistry (Blagus Garin et al., 2019).
Organic Synthesis
A study on the design and synthesis of 1-hydrazinodienes for use in organic synthesis demonstrates the versatility of hydrazinocarboxylic acids in creating complex molecular structures, indicating potential applications in synthetic chemistry and pharmaceuticals (Sammis et al., 2005).
Antimicrobial and Anti-inflammatory Activities
Research into the synthesis and evaluation of novel compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety, showcases the antimicrobial and anti-inflammatory potential of certain hydrazino carboxylic acids (Karegoudar et al., 2008).
作用機序
特性
IUPAC Name |
(1R,6S)-6-[[(2,4-dichlorobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-8-5-6-11(12(17)7-8)14(21)19-18-13(20)9-3-1-2-4-10(9)15(22)23/h1-2,5-7,9-10H,3-4H2,(H,18,20)(H,19,21)(H,22,23)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJKONGKCQTQP-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2836181.png)

![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)


![N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836191.png)
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)
